4-Chloropyridine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyridine-2,6-dicarbonitrile is an organic compound with the molecular formula C7H2ClN3. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and two cyano groups at the 2- and 6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-chloropyridine with cyanogen bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products include 4-aminopyridine-2,6-dicarbonitrile or 4-thiopyridine-2,6-dicarbonitrile.
Reduction: Products include 4-chloropyridine-2,6-diamine.
Scientific Research Applications
4-Chloropyridine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and cyano groups can influence its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine-2,6-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
2,6-Dichloropyridine: Lacks the cyano groups but has two chlorine atoms.
4-Chloropyridine-3-carbonitrile: Similar but with the cyano group at the 3-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWVPUACGCUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.